molecular formula C19H21ClN6O4 B560319 AS-2444697 HCl CAS No. 1287665-60-4

AS-2444697 HCl

Cat. No. B560319
CAS RN: 1287665-60-4
M. Wt: 432.865
InChI Key: FGNHLIIFEDYNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS-2444697 HCl, also known as AS2444697, is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 21 nM . It is more than 30-fold selective for IRAK4 over a panel of 146 kinases . It has been shown to suppress the progression of chronic renal failure via anti-inflammatory action .

Scientific Research Applications

  • Environmental Monitoring and Analysis :

    • A study developed a chronopotentiometric method at a gold film electrode for determining trace levels of As(III) and As(V) in environmental water systems, highlighting the importance of sensitive detection methods in environmental monitoring (Dugo et al., 2005).
    • Another research focused on assessing levels of As, Bi, Sb, and Se in airborne particulate matter, demonstrating the significance of detecting and monitoring hazardous elements in urban and industrial environments (Savio et al., 2010).
  • Material Science and Engineering :

    • Research on porous and nitrogen-rich carbons derived from hydrochar for supercapacitor electrodes showcased the innovative use of biomass-derived materials for energy storage applications (Gao et al., 2015).
  • Medical and Health Research :

    • A study on the role of aspartate β‐hydroxylase in cellular senescence and its impact on hepatocellular carcinoma highlights the importance of biochemical research in developing new cancer treatments (Iwagami et al., 2016).
  • Chemistry and Chemical Analysis :

    • Research on the hypercrosslinked porous polymer materials illustrates the advancement in synthesizing materials with high surface area and specific functionalities for diverse applications, including catalysis and drug delivery (Tan & Tan, 2017).
    • A study on the stability of inorganic arsenic species in water samples underscores the importance of accurate and stable measurement techniques in analytical chemistry (Hall et al., 1999).

Mechanism of Action

Target of Action

AS-2444697 Hydrochloride is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) . IRAK-4 plays a crucial role in the signal transduction of Toll-like receptor (TLR) and Interleukin-1 (IL-1) receptor signaling pathways, which are involved in the innate immune response .

Mode of Action

AS-2444697 Hydrochloride interacts with IRAK-4, inhibiting its activity . This inhibition disrupts the signal transduction of the TLR and IL-1 receptor signaling pathways, thereby modulating the immune response .

Biochemical Pathways

By inhibiting IRAK-4, AS-2444697 Hydrochloride affects the TLR and IL-1 receptor signaling pathways . These pathways play a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines. Therefore, the inhibition of IRAK-4 by AS-2444697 Hydrochloride can lead to a decrease in the production of these cytokines .

Pharmacokinetics

AS-2444697 Hydrochloride has been shown to have good bioavailability in both rat and dog pharmacokinetic studies . After oral administration, the plasma and tissue (liver and kidney) concentrations of the unchanged drug peaked at 1 hour and then gradually decreased, with a terminal half-life of 2.7-2.9 hours .

Result of Action

The inhibition of IRAK-4 by AS-2444697 Hydrochloride leads to a decrease in the production of pro-inflammatory cytokines . This results in an anti-inflammatory effect, which has been shown to be renoprotective in a rodent model of chronic kidney disease . Specifically, AS-2444697 Hydrochloride was shown to reduce urinary protein excretion, the development of interstitial fibrosis and glomerulosclerosis, and renal mRNA expression of genes encoding IL-1β, IL-6, TNF-α, and chemokine (C-C motif) ligand 2 (CCL2) without affecting blood pressure .

Safety and Hazards

AS-2444697 HCl is intended for laboratory research use only . It should be handled with appropriate safety measures. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . In case of eye contact, flush with copious amounts of water for at least 15 minutes . If swallowed, rinse mouth and do not induce vomiting unless directed to do so by medical personnel . Always consult the safety data sheet provided by the manufacturer for more detailed safety information .

properties

IUPAC Name

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4.ClH/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13;/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHLIIFEDYNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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